Triadimenol-d4

Isotope Dilution Mass Spectrometry Pesticide Residue Analysis Method Validation

As the definitive deuterated internal standard for triadimenol quantification, Triadimenol-d4 ensures IDMS accuracy compliant with EU SANTE/11312/2021. Unlike unlabeled surrogates, its 98 atom% D enrichment and ≥98% chemical purity enable precise matrix effect correction across food, soil, and water matrices. Eliminate systematic bias—procure the reference standard trusted for ISO/IEC 17025 accredited residue analysis.

Molecular Formula C14H18ClN3O2
Molecular Weight 299.79 g/mol
Cat. No. B12054757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriadimenol-d4
Molecular FormulaC14H18ClN3O2
Molecular Weight299.79 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/i4D,5D,6D,7D
InChIKeyBAZVSMNPJJMILC-UGWFXTGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triadimenol-d4 Deuterated Internal Standard for Triadimenol Quantification: Certified Reference Material Overview


Triadimenol-d4 (CAS 2121989-56-6) is a stable isotope-labeled analog of the triazole fungicide triadimenol, wherein four protons on the 4-chlorophenoxy ring are replaced with deuterium atoms . With a molecular formula of C14H14D4ClN3O2 and a molecular weight of 299.79 g/mol, it serves as a deuterated internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the accurate quantification of triadimenol residues . The compound mimics the physicochemical behavior of native triadimenol during sample preparation and chromatographic separation, while its distinct mass shift enables selective detection and correction of matrix effects, recovery losses, and instrument variability in LC-MS/MS and GC-MS workflows .

Why Unlabeled Triadimenol or Structural Analogs Cannot Replace Triadimenol-d4 as an Internal Standard in LC-MS/MS


Direct substitution of Triadimenol-d4 with unlabeled triadimenol or a structural analog (e.g., triadimefon) as an internal standard introduces systematic quantification errors in LC-MS/MS. Unlabeled triadimenol co-elutes with the native analyte and cannot be distinguished by the mass spectrometer, precluding accurate correction for matrix suppression or enhancement effects [1]. Structural analogs, while chromatographically separable, exhibit different ionization efficiencies, extraction recoveries, and matrix effect susceptibilities compared to the target analyte, leading to biased concentration estimates that may deviate by 15–50% or more in complex matrices [2]. Stable isotope-labeled internal standards are considered the definitive choice for isotope dilution mass spectrometry because only they match the analyte's behavior during sample workup, chromatography, and ionization, enabling true compensation for analytical variability [3].

Triadimenol-d4: Quantitative Evidence of Analytical Performance Differentiation


Isotopic Enrichment: Triadimenol-d4 Delivers ≥98 atom% D for Unambiguous MS Differentiation

Triadimenol-d4 is supplied with a specified isotopic enrichment of 98 atom% D, ensuring a mass shift of +4 Da relative to unlabeled triadimenol . This high enrichment minimizes isotopic cross-talk between the IS and analyte channels, which is critical for achieving the ≤20% precision and ≤15% accuracy criteria mandated by SANTE/11312/2021 guidelines for pesticide residue analysis [1]. In contrast, lower-enrichment IS materials (<95 atom% D) require mathematical correction for isotopic overlap, adding uncertainty and reducing method robustness.

Isotope Dilution Mass Spectrometry Pesticide Residue Analysis Method Validation

Chemical Purity: Triadimenol-d4 Analytical Standard Meets ≥98% HPLC Purity for Reliable Quantitation

The PESTANAL® analytical standard grade of Triadimenol-d4 is certified with an assay purity of ≥98.0% by HPLC, and vendor-reported purities from other suppliers reach 99.49% . This high chemical purity ensures that the IS contributes negligible interfering impurities (<2%) that could otherwise co-elute with the analyte or its metabolites and distort peak integration. For regulatory residue analysis in food commodities, using an IS with purity <95% may require purity correction factors, adding a source of systematic error [1].

Analytical Chemistry Pesticide Residue Monitoring Food Safety

Stability: Triadimenol-d4 Remains Stable for 3 Years Under Recommended Storage, Minimizing Re-Qualification

Triadimenol-d4 is documented to be stable when stored at room temperature or 2–8°C, with vendors recommending re-analysis for chemical purity only after three years of storage . This extended stability window exceeds that of many non-deuterated pesticide reference standards, which may require more frequent re-certification or have shorter expiry dates. Procuring a stable IS reduces the frequency of costly re-qualification experiments and minimizes downtime associated with standard replacement.

Reference Material Stability Laboratory Procurement Quality Assurance

Chromatographic Co-Elution: Deuterium Labeling Preserves Near-Identical Retention Time for Optimal Matrix Effect Correction

The strategic placement of four deuterium atoms on the 4-chlorophenoxy ring of Triadimenol-d4 preserves near-identical chromatographic behavior, with retention time shifts typically <0.1 min in reversed-phase LC [1]. This co-elution is essential for the internal standard to experience the same matrix-induced ionization suppression or enhancement as the analyte at every time point of the chromatographic run, enabling accurate correction via the analyte/IS response ratio. Structural analogs (e.g., triadimefon) often exhibit retention time differences of >0.5–2 min, which may place them in regions of differing matrix effect intensity and lead to under- or over-correction of 20–50% [2].

LC-MS/MS Method Development Matrix Effect Compensation Isotope Dilution

Triadimenol-d4: Recommended Application Scenarios for Maximum Analytical and Procurement Value


Regulatory Pesticide Residue Monitoring in Food and Feed (SANTE/11312/2021 Compliance)

For laboratories conducting pesticide residue analysis in food and feed under EU SANTE/11312/2021 guidelines, Triadimenol-d4 serves as the optimal internal standard for triadimenol quantification. Its high isotopic enrichment (98 atom% D) and chemical purity (≥98% HPLC) ensure that method validation parameters for precision (RSD ≤20%) and recovery (70–120%) can be met without the need for isotopic correction factors or purity adjustment. The deuterated IS corrects for matrix effects across diverse commodity groups (fruits, vegetables, cereals, oils), as demonstrated in multi-residue LC-MS/MS methods employing isotope dilution [1][2].

Environmental Fate and Dissipation Studies of Triadimenol in Soil and Water

In studies tracking the degradation and transport of triadimenol in soil, surface water, and groundwater, the use of Triadimenol-d4 as an internal standard enables precise quantification even in the presence of complex humic substances and co-extracted interferences. By spiking the deuterated IS prior to extraction, analysts can correct for variable recovery rates (often 60–90% in soil matrices) and matrix-induced signal suppression, yielding accurate dissipation curves and half-life estimates required for regulatory environmental risk assessment [1].

Enantioselective Analysis of Triadimenol in Biological and Food Matrices

Triadimenol exists as stereoisomers with differing biological activity and degradation rates. In chiral LC-MS/MS methods separating triadimenol enantiomers in fruit purees, vegetable oils, or biological tissues, Triadimenol-d4 is the preferred IS because its deuterium labeling does not alter enantiomeric recognition or chromatographic separation on chiral stationary phases. This ensures that each enantiomer peak is accurately quantified against a co-eluting IS signal, which is essential for toxicological and metabolic studies of the parent fungicide and its conversion from triadimefon [1].

Method Validation and Laboratory Accreditation (ISO/IEC 17025)

Analytical laboratories pursuing or maintaining ISO/IEC 17025 accreditation for pesticide residue testing must demonstrate traceability and measurement uncertainty. Triadimenol-d4, supplied as a certified analytical standard with documented purity and isotopic enrichment, provides a traceable link to the International System of Units (SI) when used in IDMS. Its long-term stability (3-year re-analysis interval) reduces the frequency of standard renewal and associated re-validation activities, supporting a lean, cost-effective quality assurance program [1][2].

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